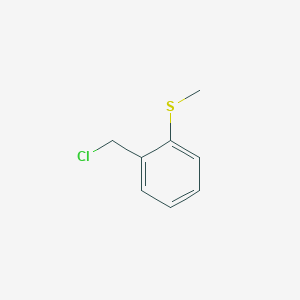

1-(Chloromethyl)-2-(methylsulfanyl)benzene

Description

Overview of Halomethylated Aromatic Compounds as Synthetic Intermediates

Halomethylated aromatic compounds, such as benzyl (B1604629) chlorides, are a cornerstone of synthetic organic chemistry due to the reactivity of the halomethyl group. The carbon-halogen bond in these functionalities is readily susceptible to nucleophilic substitution, making them excellent electrophiles for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of the benzyl group into a wide array of molecules, a common strategy in the synthesis of natural products, pharmaceuticals, and materials.

The versatility of halomethylated aromatics is further enhanced by their participation in a variety of other transformations, including Friedel-Crafts alkylations, Grignard reagent formation, and oxidation to the corresponding aldehydes or carboxylic acids. The presence of other substituents on the aromatic ring can modulate the reactivity of the halomethyl group and introduce additional sites for chemical modification, expanding their synthetic utility.

Significance of Organosulfur Moieties in Molecular Design and Synthesis

Organosulfur compounds play a crucial and multifaceted role in molecular design and synthesis. The sulfur atom, with its ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), provides a rich platform for chemical transformations. The methylsulfanyl group (-SCH3) in 1-(chloromethyl)-2-(methylsulfanyl)benzene is an electron-donating group, influencing the electronic properties of the aromatic ring and potentially directing the course of electrophilic aromatic substitution reactions.

Furthermore, the sulfur atom can act as a nucleophile or be oxidized to introduce new functional groups, thereby increasing the molecular complexity of a synthetic intermediate. Organosulfur compounds are integral components of many biologically active molecules and functional materials, and their incorporation into molecular structures is a key strategy in drug discovery and materials science.

Research Trajectory and Foundational Context of this compound

The foundational context for this compound lies in the broader exploration of electrophilic aromatic substitution reactions, specifically the chloromethylation of thioanisole (B89551) (methylsulfanylbenzene). The methylsulfanyl group is known to be an ortho, para-directing group in such reactions. masterorganicchemistry.com Consequently, the chloromethylation of thioanisole typically yields a mixture of isomers, with the para-substituted product, 1-(chloromethyl)-4-(methylsulfanyl)benzene, often being the major product. prepchem.comgoogleapis.com The ortho-isomer, this compound, is formed as a minor product in these reactions.

While the para-isomer has been more extensively studied, the unique steric and electronic environment of the ortho-isomer presents distinct opportunities for synthetic chemists. The close proximity of the chloromethyl and methylsulfanyl groups can lead to unique reactivity and facilitate intramolecular reactions, offering pathways to novel heterocyclic systems and other complex molecular scaffolds. Research into the specific applications of this ortho-isomer is an emerging area, driven by the ongoing demand for novel synthetic intermediates with precisely controlled substitution patterns.

A documented method for the synthesis of the para-isomer, which also yields the ortho-isomer, involves the reaction of thioanisole with titanium tetrachloride and methylal in ethylene (B1197577) dichloride at low temperatures. prepchem.com This reaction produces a mixture of the para and ortho isomers, which can then be separated. prepchem.com Another patented process describes the haloalkylation of aromatic compounds, including thioanisole, which also results in a mixture of ortho and para isomers. googleapis.com

Detailed research findings specifically focusing on the isolation and application of this compound are less prevalent in the literature compared to its para-counterpart. However, the principles of its reactivity can be inferred from the well-established chemistry of benzyl chlorides and organosulfur compounds. The chloromethyl group is a prime site for nucleophilic attack, allowing for the introduction of a wide range of functional groups. For instance, it can react with amines, alcohols, thiols, and carbon nucleophiles to form new bonds.

The presence of the adjacent methylsulfanyl group can influence the reactivity of the chloromethyl group through steric hindrance and electronic effects. It also provides an additional handle for synthetic transformations. For example, the sulfide (B99878) can be oxidized to a sulfoxide or a sulfone, which can then participate in a variety of reactions, including Pummerer rearrangements and Ramberg-Bäcklund reactions.

The potential applications of this compound in the synthesis of pharmaceuticals and other biologically active molecules are significant. The structural motif of a benzene (B151609) ring substituted with both a sulfur-containing group and a reactive side chain is found in a number of medicinally important compounds. mdpi.comnih.gov The ability to selectively functionalize the chloromethyl group while retaining or modifying the methylsulfanyl moiety makes this compound a valuable intermediate for the construction of diverse molecular libraries for drug discovery.

Below is a table summarizing the key properties of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H9ClS | 172.68 | Not available |

| 1-(Chloromethyl)-4-(methylsulfanyl)benzene | C8H9ClS | 172.68 | 874-87-3 |

| Thioanisole | C7H8S | 124.21 | 100-68-5 |

| Benzyl chloride | C7H7Cl | 126.58 | 100-44-7 |

Further research into the specific reactivity and synthetic applications of this compound is warranted to fully exploit its potential as a versatile building block in organic synthesis. The development of selective synthetic routes to this ortho-isomer and the exploration of its unique chemical properties will undoubtedly open up new avenues for the construction of complex and valuable molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKXLOFPUFLDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26190-68-1 | |

| Record name | 1-(chloromethyl)-2-(methylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 1 Chloromethyl 2 Methylsulfanyl Benzene

Established Synthetic Pathways for the Target Compound and its Direct Precursors

The synthesis of 1-(chloromethyl)-2-(methylsulfanyl)benzene is not as extensively documented as its para-isomer. However, established organic chemistry principles allow for the delineation of logical and effective synthetic routes. The two most direct pathways start from key precursors: 2-(methylsulfanyl)toluene and 2-(methylthio)benzyl alcohol.

Route A: Side-Chain Chlorination of 2-(methylsulfanyl)toluene This is arguably the most direct approach, involving the selective chlorination of the methyl group of 2-(methylsulfanyl)toluene. This transformation is a free-radical halogenation, which preferentially occurs at the benzylic position due to the stability of the resulting benzyl (B1604629) radical. stackexchange.comquora.com The reaction is typically initiated by UV light or heat, using a chlorinating agent like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS). researchgate.netyoutube.com The challenge in this route is to achieve mono-chlorination and prevent further reaction to dichlorinated byproducts, which can be controlled by managing the stoichiometry of the reactants. quora.comstackexchange.com

Route B: Conversion of 2-(methylthio)benzyl alcohol This pathway involves the conversion of the hydroxyl group of 2-(methylthio)benzyl alcohol into a chloride. This is a standard transformation that can be achieved with high efficiency using various reagents. askfilo.com Common methods include reaction with concentrated hydrochloric acid (HCl) or thionyl chloride (SOCl₂). askfilo.comgoogle.com This route offers the advantage of avoiding the potential for over-chlorination that exists in the free-radical pathway. The precursor, 2-(methylthio)benzyl alcohol, can be synthesized via methods such as the reduction of 2-(methylthio)benzoic acid or its corresponding aldehyde.

Halogenation Techniques for Introducing the Chloromethyl Moiety on Aromatic Systems

Several reliable methods exist for installing a chloromethyl group onto a benzene (B151609) ring or its alkyl side-chain. The choice of technique depends on the substrate and the desired regioselectivity.

Free-Radical Side-Chain Chlorination For substrates containing a methyl group, such as toluene (B28343) or its derivatives, free-radical chlorination is a common industrial method. google.com The reaction proceeds by exposing the substrate and a chlorine source (e.g., Cl₂) to UV light or high temperatures. stackexchange.comquora.com This generates chlorine radicals that abstract a hydrogen atom from the methyl group, forming a resonance-stabilized benzyl radical. stackexchange.com This radical then reacts with another molecule of Cl₂ to form the benzyl chloride product and a new chlorine radical, propagating the chain reaction. stackexchange.com Controlling the reaction conditions and the molar ratio of chlorine to toluene is crucial to maximize the yield of the mono-chlorinated product and minimize the formation of benzal chloride and benzotrichloride. quora.comgoogle.com

The Blanc Chloromethylation Reaction The Blanc reaction is a classic method for the direct chloromethylation of an aromatic ring. wikipedia.orgorganicreactions.org It involves treating the aromatic compound with formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.orgunive.itgoogle.com The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org While effective, this method can sometimes lead to the formation of diarylmethane byproducts and raises safety concerns due to the potential generation of the carcinogen bis(chloromethyl) ether. wikipedia.orgunive.it For substrates like thioanisole (B89551), this reaction can yield a mixture of ortho and para isomers.

Conversion from Benzyl Alcohols A highly efficient and selective method for producing benzyl chlorides is through the nucleophilic substitution of benzyl alcohols. researchgate.net This avoids the selectivity issues of direct chlorination. Reagents like thionyl chloride (SOCl₂) and concentrated hydrochloric acid are effective for this transformation. askfilo.comgoogle.com The reaction with aqueous potassium hydroxide (B78521) (KOH) can also be used. doubtnut.comunacademy.comshaalaa.com Using 2,4,6-trichloro-1,3,5-triazine with dimethyl sulfoxide (B87167) provides a rapid and high-yielding option under neutral conditions. organic-chemistry.org

Strategies for the Introduction of the Methylsulfanyl Group onto Benzene Derivatives

The methylsulfanyl (-SCH₃) group can be introduced onto a benzene ring through various synthetic strategies, typically involving the formation of a carbon-sulfur bond.

Nucleophilic Aromatic Substitution One common approach is the nucleophilic aromatic substitution (SₙAr) reaction. masterorganicchemistry.comnih.govyoutube.comdatapdf.com This involves reacting an activated aryl halide (e.g., 2-chlorotoluene) with a sulfur nucleophile like sodium thiomethoxide (NaSCH₃). For the reaction to proceed efficiently, the aromatic ring usually requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comstackexchange.com In the absence of strong activation, harsh reaction conditions may be necessary.

Methylation of Thiophenols A widely used and versatile method is the S-methylation of a corresponding thiophenol. tandfonline.comresearchgate.nettandfonline.comkisti.re.kr The thiophenol is first deprotonated with a base (such as potassium hydroxide or sodium hydroxide) to form the more nucleophilic thiophenolate anion. This anion is then treated with a methylating agent. Dimethyl sulfate (B86663) (DMS) is a common, inexpensive, and effective reagent for this purpose. tandfonline.comtandfonline.com Other methylating agents include methyl iodide and chloromethane. google.comresearchgate.net This method is generally high-yielding and allows for the synthesis of a wide variety of aryl methyl sulfides from readily available thiophenols.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Optimizing reaction conditions is critical for maximizing yield, ensuring purity, and enabling the safe and economical scale-up of the synthesis of this compound.

For the free-radical chlorination of a precursor like 2-(methylsulfanyl)toluene, key variables include temperature, reaction time, and the molar ratio of the chlorinating agent to the substrate. Industrial processes for toluene chlorination often run at temperatures between 100-120°C, controlling the chlorine feed rate to favor mono-substitution. researchgate.netgoogle.com The use of a continuous process with reaction-distillation setups can improve yield and purity by continuously removing the product from the reaction zone, thus preventing over-chlorination. google.com

In the Blanc chloromethylation , optimization involves the choice of Lewis acid catalyst, solvent, and temperature. Catalysts like ZnCl₂, AlCl₃, and FeCl₃ have been shown to be effective, with the optimal choice depending on the specific substrate. google.com Phase-transfer catalysts have also been employed to improve yields and selectivity in chloromethylation reactions. unive.itresearchgate.net

The conversion of benzyl alcohols to benzyl chlorides is often high-yielding. For instance, the reaction of 4-(methylthio)benzyl alcohol with concentrated HCl in toluene at 20-25°C proceeds efficiently over 1 to 4 hours. google.com Optimization here focuses on ensuring complete conversion and simplifying the workup procedure to isolate the final product.

Below are tables summarizing typical conditions for relevant synthetic transformations.

| Method | Substrate Type | Reagents & Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Free-Radical Chlorination | Toluene Derivatives | Cl₂, UV light or heat (110-120°C) | Variable, depends on control | researchgate.net |

| Blanc Chloromethylation | Aromatic Rings | Formaldehyde, HCl, ZnCl₂ catalyst | 70-90% | google.comkoreascience.kr |

| From Benzyl Alcohol | Benzyl Alcohols | Conc. HCl, Toluene, 10-40°C, 1-4h | High | google.com |

| From Benzyl Alcohol | Benzyl Alcohols | Thionyl Chloride (SOCl₂) | High | askfilo.com |

| Method | Substrate Type | Reagents & Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Methylation of Thiophenol | Thiophenols | Dimethyl Sulfate, KOH, Basic Alumina, Microwave | Good to Excellent | tandfonline.comtandfonline.com |

| Nucleophilic Aromatic Substitution | Activated Aryl Halides | Sodium Thiomethoxide (NaSCH₃) | Variable | masterorganicchemistry.com |

Chemical Reactivity and Transformation Studies of 1 Chloromethyl 2 Methylsulfanyl Benzene

Nucleophilic Substitution Reactions at the Benzylic Chloride Position

The benzylic chloride in 1-(chloromethyl)-2-(methylsulfanyl)benzene serves as a reactive site for nucleophilic attack. Similar to other benzyl (B1604629) chlorides, it can undergo substitution reactions through both S(_N)1 and S(_N)2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. The presence of the ortho-methylsulfanyl group can influence the reactivity through steric and electronic effects.

Reactions with oxygen-centered nucleophiles, such as alcohols and carboxylates, are expected to yield the corresponding ethers and esters. While specific studies on this compound are limited, the benzylation of alcohols and carboxylic acids is a well-established transformation. For instance, benzyl ethers can be conveniently prepared using 2-benzyloxypyridine, and benzyl esters can also be synthesized via various methods. nih.govresearchgate.net

Table 1: Representative Reactions with Oxygen-Centered Nucleophiles Data for analogous benzyl chloride reactions.

| Nucleophile | Reagent/Conditions | Product | Reference |

| Alcohol (ROH) | 2-Benzyloxypyridine, MgO, Toluene (B28343), 90 °C | Benzyl ether (RO-CH₂-Ar) | beilstein-journals.org |

| Carboxylic Acid (RCOOH) | Various methods | Benzyl ester (RCOO-CH₂-Ar) | researchgate.net |

Nitrogen-containing nucleophiles, including amines and amides, are anticipated to react with this compound to form the corresponding benzylamines and N-benzylamides. The high nucleophilicity of amines generally leads to efficient substitution at the benzylic position.

Table 2: Representative Reactions with Nitrogen-Centered Nucleophiles Data for analogous benzyl chloride reactions.

| Nucleophile | Reagent/Conditions | Product | Reference |

| Primary/Secondary Amine (R₂NH) | Base, Solvent | N-Benzylamine (R₂N-CH₂-Ar) | N/A |

| Amide (RCONH₂) | Base, Solvent | N-Benzylamide (RCONH-CH₂-Ar) | N/A |

Sulfur-centered nucleophiles, such as thiols and their conjugate bases (thiolates), are excellent nucleophiles and are expected to readily displace the chloride ion to form benzyl thioethers. msu.edu The synthesis of benzylic sulfides through the reaction of benzyl chlorides with thiosulfonates under visible light has been reported as an efficient method. organic-chemistry.org

Table 3: Representative Reactions with Sulfur-Centered Nucleophiles Data for analogous benzyl chloride reactions.

| Nucleophile | Reagent/Conditions | Product | Reference |

| Thiol (RSH) | Base, Solvent | Benzyl thioether (RS-CH₂-Ar) | organic-chemistry.org |

| Thiosulfonate (RSO₂S⁻) | Visible light | Benzyl thioether (RS-CH₂-Ar) | organic-chemistry.org |

Carbon-centered nucleophiles, such as cyanide ions and enolates, can be used to form new carbon-carbon bonds at the benzylic position. For example, the reaction of 4-(methylthio)benzyl chloride with sodium cyanide is a key step in the synthesis of certain pharmaceutical intermediates. google.com This reaction proceeds in high yield and is indicative of the general reactivity of benzyl chlorides with carbanions. google.comorgsyn.org

Table 4: Representative Reactions with Carbon-Centered Nucleophiles Data for analogous benzyl chloride reactions.

| Nucleophile | Reagent/Conditions | Product | Reference |

| Cyanide (CN⁻) | Sodium cyanide, Toluene, Water, 80-85 °C | Benzyl cyanide (NC-CH₂-Ar) | google.com |

Transformations Involving the Methylsulfanyl Moiety

The sulfur atom in the methylsulfanyl group is in a low oxidation state and can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone.

The oxidation of sulfides to sulfoxides and sulfones is a common transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being frequently used. The selective oxidation of thioanisole (B89551) (methyl phenyl sulfide) to the corresponding sulfoxide can be achieved using hydrogen peroxide. wikipedia.org Further oxidation to the sulfone can occur with stronger oxidizing conditions or an excess of the oxidant. The oxidation of thioanisole derivatives has been a subject of study to understand the mechanisms of these reactions. rsc.orgresearchgate.netresearchgate.net

Table 5: Representative Oxidation Reactions of the Methylsulfanyl Group Data for analogous thioanisole oxidations.

| Oxidizing Agent | Conditions | Product | Reference |

| Hydrogen Peroxide (H₂O₂) | Varies | Sulfoxide/Sulfone | wikipedia.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Varies | Sulfoxide/Sulfone | N/A |

Reactions as a Soft Nucleophile or Electrophile

The reactivity of this compound is characterized by the interplay between its two functional groups. The sulfur atom of the methylsulfanyl group possesses lone pairs of electrons, rendering it a soft nucleophilic center. Conversely, the benzylic carbon of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the chlorine atom, making it susceptible to attack by nucleophiles.

While specific studies detailing the soft nucleophilic or electrophilic reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of analogous compounds. For instance, benzyl chlorides are known to react with a variety of nucleophiles. The reactivity of these nucleophiles towards benzyl chloride generally follows their basicity, with stronger bases being more reactive.

The methylsulfanyl group, being a soft nucleophile, can participate in reactions with soft electrophiles. The presence of the ortho-chloromethyl group can influence this nucleophilicity through steric and electronic effects.

Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis of the Benzene (B151609) Ring

The directing effects of the chloromethyl and methylsulfanyl groups govern the regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound. The methylsulfanyl group (-SCH₃) is an ortho-, para-directing group and is generally considered to be an activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. The chloromethyl group (-CH₂Cl), on the other hand, is generally considered a deactivating, ortho-, para-directing group. The deactivation arises from the inductive electron withdrawal by the chlorine atom, while the ortho-, para-directing influence is a consequence of the methylene (B1212753) group's ability to stabilize the arenium ion intermediate through hyperconjugation.

In the case of this compound, the combined influence of these two ortho-substituents will dictate the positions of further substitution. The powerful ortho-, para-directing ability of the methylsulfanyl group would be expected to strongly influence the outcome of electrophilic substitution reactions.

Nucleophilic aromatic substitution (NAS) on the benzene ring of this compound is less likely under standard conditions, as the ring is not activated by strong electron-withdrawing groups. However, the presence of the two substituents could potentially influence the reactivity towards very strong nucleophiles under forcing conditions.

Rearrangement and Cyclization Reactions Utilizing the Compound's Functional Groups

The ortho-disposed chloromethyl and methylsulfanyl functional groups in this compound create opportunities for intramolecular reactions, leading to rearrangements and cyclizations.

One potential rearrangement is the Sommelet-Hauser rearrangement. This reaction typically involves benzylic quaternary ammonium (B1175870) salts and results in the migration of an alkyl group to the ortho position of the benzene ring. While not a direct rearrangement of the starting compound, its derivatives could potentially undergo this transformation. The mechanism involves the formation of a benzylic ylide, followed by a prepchem.comkiku.dk-sigmatropic rearrangement.

Furthermore, intramolecular cyclization can occur through the interaction of the two functional groups. For instance, the sulfur atom could act as an internal nucleophile, displacing the chloride to form a cyclic sulfonium (B1226848) ion. This intermediate could then undergo further reactions. Studies on related o-alkylthio-benzyl radicals have shown that they can undergo novel rearrangement and cyclization reactions to form dihydrobenzothiophenes. This suggests that radical-mediated transformations of this compound could also lead to interesting cyclic products.

Mechanistic Investigations of Transformations Involving 1 Chloromethyl 2 Methylsulfanyl Benzene

Quantum Chemical and Computational Approaches to Elucidate Reaction Mechanisms

Quantum chemical calculations and computational modeling have become indispensable tools for dissecting reaction mechanisms at a molecular level. For transformations involving 1-(Chloromethyl)-2-(methylsulfanyl)benzene, these approaches offer a theoretical lens through which to examine the role of the ortho-thioether group. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, analogies can be drawn from theoretical investigations of nucleophilic substitution reactions on substituted benzyl (B1604629) halides.

Computational analyses of SN2 reactions, for instance, typically involve mapping the potential energy surface to identify transition states and intermediates. In the case of this compound, a key area of computational investigation would be the potential for anchimeric assistance, or neighboring group participation (NGP), by the sulfur atom. This would involve the intramolecular attack of the sulfur's lone pair of electrons on the benzylic carbon, displacing the chloride ion and forming a cyclic sulfonium (B1226848) ion intermediate.

Theoretical calculations would aim to determine the energetics of this pathway compared to a direct SN2 displacement by an external nucleophile. Key parameters that would be calculated include the activation energies for both the NGP and the direct substitution pathways, as well as the geometry of the transition states. For the NGP pathway, the transition state would resemble the initial formation of the three-membered ring of the episulfonium ion.

Table 1: Hypothetical Calculated Energy Barriers for Nucleophilic Substitution of this compound

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) |

| Direct SN2 Substitution | H₂O | 22.5 |

| NGP-mediated Substitution | H₂O | 18.2 |

| Direct SN2 Substitution | CH₃O⁻ | 15.8 |

| NGP-mediated Substitution | CH₃O⁻ | 13.5 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not found in the searched literature. The values are intended to reflect the expected trend of lower activation energy for the NGP-mediated pathway.

Density Functional Theory (DFT) computations on the mechanisms of nucleophilic substitutions on benzyl bromides have shown that electron-donating and electron-withdrawing substituents can influence the transition state structure, leading to either "loose" or "tight" distorted trigonal-bipyramidal geometries. The ortho-methylsulfanyl group, with its potential for both inductive and resonance effects, as well as direct participation, presents a complex case for computational analysis. Such studies would be crucial in predicting the precise nature of the transition state and the extent of bond formation and breaking at this critical point in the reaction coordinate.

Kinetic Studies and Reaction Pathway Analysis of Key Transformations

Kinetic studies provide experimental evidence for proposed reaction mechanisms by measuring reaction rates under various conditions. A hallmark of neighboring group participation is a significant rate enhancement compared to a similar reaction without the participating group. For this compound, kinetic investigations would focus on comparing its rate of solvolysis or substitution with that of its para-isomer, 1-(Chloromethyl)-4-(methylsulfanyl)benzene, or with unsubstituted benzyl chloride.

The ortho-sulfur atom is perfectly positioned to act as an internal nucleophile, which would accelerate the rate-determining step of chloride ion departure. This anchimeric assistance leads to the formation of a cyclic sulfonium ion intermediate, which is then attacked by an external nucleophile in a subsequent, often rapid, step. This two-step process, consisting of two consecutive SN2-like reactions, is kinetically distinct from a single-step direct SN2 reaction.

The rate of solvolysis of Ph-S-CH₂-CH₂-Cl, a related sulfur-containing alkyl chloride, is reported to be approximately 600-650 times faster than that of n-propyl chloride, providing a strong precedent for the significant rate enhancement expected for this compound. nih.govwikipedia.org

Table 2: Comparison of Relative Solvolysis Rates (Illustrative)

| Compound | Relative Rate of Solvolysis |

| Benzyl chloride | 1 |

| 1-(Chloromethyl)-4-(methylsulfanyl)benzene | ~1.5 |

| This compound | >>100 |

Note: This table is illustrative and based on the principles of neighboring group participation. The significantly higher hypothetical rate for the ortho-isomer reflects the expected anchimeric assistance from the sulfur atom.

The reaction pathway can be further elucidated by analyzing the products of the reaction. The formation of products consistent with the opening of a cyclic sulfonium ion intermediate would provide strong support for the NGP mechanism. Furthermore, the kinetics of such reactions can be influenced by the solvent polarity and the nucleophilicity of the reacting species, and a thorough kinetic analysis would involve studying these effects to build a comprehensive picture of the reaction pathway.

Stereochemical Aspects of Reactions Involving the Chloromethyl Group

If a chiral variant of this compound were to be synthesized (for example, by introducing a chiral center at the benzylic carbon via isotopic labeling or substitution), the stereochemical course of its substitution reactions would be highly informative. The NGP mechanism involves two consecutive SN2-like steps. The first step, the intramolecular attack of the sulfur atom, would proceed with inversion at the benzylic carbon to form the cyclic sulfonium ion. The second step, the attack of an external nucleophile on this intermediate, would also proceed with inversion. The net result of these two inversions is retention of the original stereochemistry.

Table 3: Expected Stereochemical Outcome for Substitution Reactions at a Chiral Benzylic Center

| Reaction Mechanism | Stereochemical Outcome |

| Direct SN2 | Inversion of Configuration |

| Neighboring Group Participation | Retention of Configuration |

Therefore, the observation of retention of stereochemistry in a substitution reaction of a chiral analog of this compound would provide compelling evidence for the operation of the neighboring group participation mechanism. The stereochemical aspects, combined with kinetic and computational data, would offer a cohesive and detailed understanding of the transformations involving this intriguing sulfur-containing compound.

Applications of 1 Chloromethyl 2 Methylsulfanyl Benzene in Advanced Organic Synthesis and Molecular Design

Utilization as a Key Building Block for Complex Organic Architectures

The strategic placement of the chloromethyl and methylsulfanyl groups in 1-(Chloromethyl)-2-(methylsulfanyl)benzene allows for a variety of cyclization strategies to produce complex organic molecules. The chloromethyl group serves as a reactive handle for introducing the benzene (B151609) ring into a new structure, while the methylsulfanyl group can either be a direct participant in ring formation or be modified to facilitate cyclization.

Synthesis of Heterocyclic Ring Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is a particularly useful starting material for the synthesis of various fused heterocyclic systems.

The presence of the methylsulfanyl group makes this compound an ideal precursor for sulfur-containing heterocycles. For instance, in the synthesis of benzothiophenes, the chloromethyl group can react with a variety of nucleophiles to initiate the formation of the thiophene (B33073) ring fused to the existing benzene ring. chemicalbook.comorganic-chemistry.org The methylsulfanyl group can be oxidized to a sulfoxide (B87167) or sulfone to modulate the reactivity of the molecule or can be cleaved to a thiol which can then undergo cyclization.

Similarly, for the synthesis of benzothiazoles, the molecule can be derivatized to introduce a nitrogen-containing group, which can then cyclize with the sulfur atom. mdpi.comorganic-chemistry.org The chloromethyl group provides a convenient attachment point for the necessary functionalities.

Table 1: Examples of Sulfur-Containing Heterocycles Potentially Synthesized from this compound

| Heterocycle | General Synthetic Strategy | Potential Reaction Conditions |

| Benzothiophene | Intramolecular cyclization following modification of the chloromethyl and/or methylsulfanyl group. | Friedel-Crafts type cyclization, transition-metal-catalyzed cross-coupling followed by cyclization. |

| Benzothiazole | Introduction of an amino group and subsequent cyclization with the sulfur atom. | Reaction with an amine followed by oxidative cyclization. |

This table presents hypothetical synthetic strategies based on established chemical principles.

The versatility of this compound extends to the synthesis of nitrogen-containing heterocycles. For the construction of benzimidazoles, the chloromethyl group can be used to alkylate a suitable diamine, followed by cyclization. mdpi.comresearchgate.net The methylsulfanyl group can be replaced with an amino group through nucleophilic aromatic substitution under certain conditions, providing another route to the necessary precursors.

The synthesis of oxadiazoles (B1248032) would require more extensive functional group transformations. nih.govrjptonline.orgresearchgate.net For example, the chloromethyl group could be converted to a carboxylic acid derivative, which could then be cyclized with a hydrazine (B178648) derivative.

Beyond simple five- or six-membered heterocycles, this compound can serve as a building block for more complex fused and polycyclic aromatic systems. rsc.orgnih.gov The reactivity of the chloromethyl group allows for its use in reactions such as the Friedel-Crafts reaction to annulate additional rings onto the initial benzene core. The methylsulfanyl group can influence the regioselectivity of these reactions and can be removed in later synthetic steps if desired.

Construction of Macrocyclic Structures

Macrocycles, large ring structures, are of significant interest in areas such as host-guest chemistry and the development of new therapeutic agents. The bifunctional nature of this compound makes it a potential component in the synthesis of macrocycles. The chloromethyl group can be used as one of the points of connection in a ring-closing reaction, while the methylsulfanyl group can be functionalized to provide another linking point.

Functionalization and Derivatization Strategies for Novel Compounds

The true power of a synthetic building block lies in the ability to easily modify its structure to create a diverse range of new compounds. This compound offers several avenues for functionalization and derivatization.

The chloromethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, including amines, alcohols, ethers, and nitriles. researchgate.netnih.gov This allows for the straightforward synthesis of a library of derivatives with varying properties.

The methylsulfanyl group can also be readily modified. It can be oxidized to the corresponding sulfoxide or sulfone, which alters the electronic properties of the benzene ring and can be used as a directing group in subsequent reactions. Furthermore, the methyl group can be cleaved to reveal a thiol, a highly versatile functional group that can participate in a variety of coupling and cyclization reactions.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reagent/Reaction Type | Potential Product Class |

| Chloromethyl | Nucleophilic Substitution (e.g., with NaN3, KCN, R-OH) | Benzyl (B1604629) azides, benzyl nitriles, benzyl ethers |

| Methylsulfanyl | Oxidation (e.g., with H2O2, m-CPBA) | Phenyl methyl sulfoxides, phenyl methyl sulfones |

| Methylsulfanyl | Demethylation (e.g., with BBr3) | o-Chloromethylthiophenol |

This table illustrates potential transformations based on the known reactivity of the functional groups.

Design and Synthesis of Chemically Diverse Molecular Libraries

The strategic design and synthesis of molecular libraries possessing a high degree of chemical diversity is a cornerstone of modern drug discovery and chemical biology. The compound this compound represents a versatile, yet underexplored, building block in the field of diversity-oriented synthesis (DOS). Its unique bifunctional nature, featuring a reactive chloromethyl group ortho to a methylsulfanyl moiety, allows for the generation of a wide array of complex and structurally diverse molecules. This section will explore the potential applications of this reagent in the construction of chemically diverse molecular libraries, drawing upon established principles of combinatorial chemistry and scaffold diversification.

The primary utility of this compound in library synthesis stems from the differential reactivity of its two functional groups. The chloromethyl group serves as a reactive electrophilic handle, susceptible to nucleophilic substitution by a broad range of nucleophiles. This allows for the facile introduction of a wide variety of substituents and pharmacophoric elements. Concurrently, the methylsulfanyl group can be manipulated through oxidation to the corresponding sulfoxide or sulfone, or potentially utilized in metal-catalyzed cross-coupling reactions, further expanding the accessible chemical space.

A hypothetical library synthesis employing this compound could commence with the parallel reaction of the starting material with a diverse set of nucleophiles. This initial step would generate a library of monosubstituted intermediates, each bearing a unique substituent introduced at the benzylic position. Subsequent diversification could be achieved by subjecting this primary library to a second round of reactions targeting the methylsulfanyl group. For instance, oxidation with varying stoichiometry of an oxidizing agent could yield a mixture of sulfoxides and sulfones, thereby introducing polarity and hydrogen bonding capabilities.

To illustrate this concept, a representative reaction scheme is presented below, showcasing the generation of a small, hypothetical library from this compound.

Table 1: Hypothetical Library Synthesis from this compound

| Step 1: Nucleophilic Substitution | Step 2: Oxidation |

| Reactant A: this compound | Intermediate B: Product from Step 1 |

| Nucleophile (Nu) | Oxidizing Agent |

| Piperidine | m-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq) |

| Sodium Azide | m-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq) |

| Potassium Phenoxide | Oxone® |

The resulting library members would possess significant structural and functional diversity, arising from the combinatorial variation of the nucleophile and the oxidation state of the sulfur atom. The properties of the final compounds would be dictated by the specific combination of reagents used in each step.

Table 2: Physicochemical Properties of Hypothetical Library Members

| Library Member | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 1 | 2-((Piperidin-1-yl)methyl)-1-(methylsulfinyl)benzene | 253.40 | 2.8 | 0 | 2 |

| 2 | 1-(Azidomethyl)-2-(methylsulfonyl)benzene | 229.28 | 2.1 | 0 | 4 |

| 3 | 1-(Phenoxymethyl)-2-(methylsulfanyl)benzene | 246.34 | 4.2 | 0 | 2 |

Detailed research findings on the specific application of this compound in large-scale library synthesis are limited in the current scientific literature. However, the principles of diversity-oriented synthesis strongly support its potential as a valuable scaffold. The ortho-disposition of the reactive sites could also be exploited to generate libraries of heterocyclic compounds through intramolecular cyclization reactions, further expanding the achievable molecular diversity. The exploration of this building block in combinatorial chemistry workflows could unveil novel molecular architectures with potential applications in various fields of chemical and biological research.

Computational Chemistry and Theoretical Studies on 1 Chloromethyl 2 Methylsulfanyl Benzene

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Geometry Optimization and Equilibrium Structures using Density Functional Theory (DFT)

A critical first step in computational analysis is geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the most stable, or equilibrium, structure of the molecule. For 1-(Chloromethyl)-2-(methylsulfanyl)benzene, this would involve defining an initial guess for the molecular geometry and then using a computational algorithm to iteratively adjust the atomic coordinates until the forces on each atom are close to zero.

Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, balancing computational cost with accuracy. A typical DFT calculation would employ a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to approximate the solutions to the Schrödinger equation. The outcome of a successful geometry optimization is a set of precise bond lengths, bond angles, and dihedral angles that define the molecule's equilibrium structure. For this compound, key parameters would include the C-S and C-Cl bond lengths, the angles around the benzene (B151609) ring, and the rotational orientation of the chloromethyl and methylsulfanyl groups.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

| Parameter | Description | Expected Value Range |

| r(C-S) | Carbon-Sulfur bond length | 1.75 - 1.85 Å |

| r(C-Cl) | Carbon-Chlorine bond length | 1.76 - 1.82 Å |

| r(C-C)aromatic | Aromatic Carbon-Carbon bond length | 1.38 - 1.41 Å |

| ∠(C-S-C) | Carbon-Sulfur-Carbon bond angle | 98° - 105° |

| ∠(C-C-Cl) | Carbon-Carbon-Chlorine bond angle | 109° - 112° |

| τ(C-C-S-C) | Dihedral angle of the methylsulfanyl group | Variable |

| τ(C-C-C-Cl) | Dihedral angle of the chloromethyl group | Variable |

Note: This table presents expected value ranges based on general chemical principles, as specific computational data for this molecule is not available in the searched literature.

Exploration of Potential Energy Surfaces

The groups attached to the benzene ring, -CH2Cl and -SCH3, are not static; they can rotate around their single bonds. The potential energy surface (PES) is a mathematical landscape that describes the energy of the molecule as a function of its geometry. By systematically changing specific dihedral angles (for instance, the rotation around the Caromatic-CH2Cl bond and the Caromatic-S bond) and calculating the energy at each step, a PES scan can be performed.

This exploration helps to identify not only the lowest-energy conformer (the global minimum) but also other stable conformers (local minima) and the transition states that represent the energy barriers to rotation between them. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and spectroscopic signatures.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods provide deep insights into the electronic distribution and how it governs chemical reactivity.

Frontier Molecular Orbital (FMO) Theory: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that a molecule's reactivity is primarily determined by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating a propensity to react with electrophiles.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and more reactive. For this compound, analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most likely to participate in electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and kinetic stability |

Note: Specific energy values are not provided as they are dependent on DFT calculations not found in the public literature for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Electrostatic Surface Analysis

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule from the perspective of an approaching positive point charge. It is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms (like chlorine and sulfur) and are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are generally found around hydrogen atoms and are sites for nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would be invaluable for predicting its intermolecular interaction patterns and identifying the most likely sites for electrophilic and nucleophilic reactions. The regions around the sulfur and chlorine atoms would be expected to show negative potential, while the hydrogen atoms of the chloromethyl group and the aromatic ring would likely exhibit positive potential.

Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis)

To quantify the distribution of electronic charge among the atoms in a molecule, various population analysis schemes can be employed. These methods partition the total electron density and assign a partial charge to each atom.

Mulliken Population Analysis: A straightforward method based on the contribution of atomic orbitals to the molecular orbitals.

Natural Population Analysis (NPA): A more robust method that uses a more sophisticated scheme to assign electrons to atoms, generally providing a more chemically intuitive picture of charge distribution.

By calculating these partial atomic charges for this compound, one could quantify the electron-withdrawing or -donating effects of the substituents on the benzene ring. This information helps in understanding the molecule's dipole moment and provides further detail on its reactive sites. For instance, the analysis would likely show a significant negative partial charge on the chlorine and sulfur atoms and positive charges on the carbon atoms attached to them.

Chemical Hardness, Softness, and Electrophilicity Indices

In the realm of computational chemistry, conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of chemical species. Within this framework, several global reactivity descriptors, including chemical hardness (η), softness (S), and the electrophilicity index (ω), are calculated to understand the stability and reactivity of a molecule. These indices for this compound are derived from the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. It is calculated using the formula: η = (ELUMO - EHOMO) / 2

Chemical softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. It is calculated as: S = 1 / η

A higher value of softness suggests that a molecule is more reactive.

The electrophilicity index (ω) quantifies the ability of a species to accept electrons. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment. The electrophilicity index is calculated using the electronic chemical potential (μ) and chemical hardness (η): ω = μ2 / (2η) where the electronic chemical potential, μ, is given by: μ = (EHOMO + ELUMO) / 2

While specific computational studies on this compound are not widely available in the literature, the following table presents hypothetical values to illustrate the typical data generated in such a study. These values would be calculated using DFT methods, often with a basis set such as B3LYP/6-311++G(d,p).

Table 1: Theoretical Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 5.3 |

| Chemical Potential | μ | -3.85 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.377 |

Spectroscopic Property Predictions (Theoretical)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, computational methods can simulate its vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Simulated Vibrational Frequencies (FT-IR and Raman Spectroscopy)

Theoretical vibrational spectroscopy is a powerful tool for identifying the characteristic functional groups and vibrational modes of a molecule. The simulated FT-IR and Raman spectra of this compound can be computed using DFT calculations. The vibrational frequencies are typically calculated and then scaled by an appropriate factor to correct for anharmonicity and the approximations inherent in the theoretical model.

The primary vibrational modes for this compound would include:

C-H stretching vibrations in the aromatic ring and the methyl and chloromethyl groups.

C-C stretching vibrations within the benzene ring.

C-S stretching of the methanesulfanyl group.

C-Cl stretching of the chloromethyl group.

Various bending and deformation modes.

The following table provides a hypothetical assignment of some of the prominent vibrational frequencies for this compound.

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm-1) | Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (CH3 and CH2) |

| ~1600-1450 | Aromatic C=C stretching |

| ~1450-1350 | CH2 and CH3 bending |

| ~1100-1000 | In-plane aromatic C-H bending |

| ~750-650 | C-S stretching |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shift calculations are essential for the structural elucidation of molecules. The 1H and 13C NMR chemical shifts of this compound can be predicted using methods such as the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated chemical shifts are reported relative to a standard, usually tetramethylsilane (B1202638) (TMS).

The predicted 1H NMR spectrum would show distinct signals for the aromatic protons, the protons of the chloromethyl group, and the protons of the methylsulfanyl group. Similarly, the 13C NMR spectrum would provide signals for each unique carbon atom in the molecule.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2-7.5 | 125-135 |

| -CH2Cl | ~4.7 | ~45 |

Predicted Ultraviolet-Visible (UV-Vis) Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions. The predicted UV-Vis spectrum is typically dominated by π→π* transitions within the benzene ring. The presence of the methylsulfanyl and chloromethyl substituents can cause shifts in the absorption maxima compared to unsubstituted benzene.

Table 4: Predicted Electronic Absorption Properties of this compound

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| ~260 | > 0.1 | HOMO → LUMO (π→π*) |

Advanced Theoretical Calculations

Non-Linear Optical (NLO) Properties and Molecular Polarizabilities

The non-linear optical (NLO) properties of a molecule describe its interaction with intense electromagnetic fields and are crucial for applications in optoelectronics. Computational methods can be used to calculate the molecular polarizability (α) and the first hyperpolarizability (β), which are key indicators of NLO activity. For this compound, these properties would be calculated to assess its potential as an NLO material. The presence of donor (-SCH3) and acceptor-like (-CH2Cl) groups on the benzene ring can enhance NLO properties.

The total molecular polarizability (αtot) and the first hyperpolarizability (βtot) are calculated from the tensor components obtained from the computational output.

Table 5: Hypothetical Non-Linear Optical Properties of this compound

| Parameter | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | ~2.0 D |

| Mean Polarizability (α) | ~100 |

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes (e.g., reactivity, solubility)

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their structural and electronic features. For the compound this compound, while specific QSPR models are not extensively documented in publicly available literature, the principles of QSPR can be applied by examining models developed for structurally analogous compounds. This section will explore the application of QSPR in predicting the reactivity and solubility of this compound by leveraging data from related chemical classes.

The fundamental strategy of QSPR is to establish a mathematical relationship between a set of molecular descriptors and an experimental property. This relationship can then be used to predict the property for compounds where experimental data is unavailable. nih.gov

Predicting Reactivity

The reactivity of this compound is primarily influenced by the presence of the chloromethyl and methylsulfanyl groups on the benzene ring. The chloromethyl group is a known reactive site, susceptible to nucleophilic substitution reactions. The methylsulfanyl group, an electron-donating group, can influence the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic substitution. libretexts.orglibretexts.org

QSPR models for the reactivity of substituted benzenes often employ a variety of molecular descriptors. nih.gov These can be broadly categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Geometrical Descriptors: These relate to the three-dimensional structure of the molecule.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. nih.gov

Studies on the reactivity of substituted benzenes have shown that the free energy barrier for reactions like oxidative addition correlates with the NMR chemical shift of the ipso-carbon, which in turn is related to the electron density in the pz orbital of that carbon. bohrium.com For this compound, descriptors related to the electronic properties of the carbon atoms in the benzene ring, particularly the one attached to the chloromethyl group, would be crucial in predicting its reactivity.

A hypothetical QSPR model for the reactivity of a series of chloromethylated aromatic compounds, including this compound, might take the following form:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the descriptors could include parameters such as those listed in the table below.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Reactivity |

|---|---|---|

| Quantum Chemical | HOMO/LUMO Energies | Indicates susceptibility to electrophilic/nucleophilic attack |

| Quantum Chemical | Partial Atomic Charges | Highlights electrophilic and nucleophilic sites |

| Electronic | Dipole Moment | Reflects overall polarity and potential for electrostatic interactions |

| Topological | Wiener Index | Relates to molecular branching and surface area |

Predicting Solubility

The solubility of a compound is a critical property, particularly in the context of its environmental fate and biological availability. The aqueous solubility of organic compounds can be predicted with reasonable accuracy using QSPR models. oieau.fr For this compound, its solubility will be influenced by the balance between the hydrophobic benzene ring and the polar chloromethyl group, as well as the sulfur-containing methylsulfanyl group.

QSPR studies on the solubility of sulfur-containing aromatic compounds and substituted benzenes have identified several key descriptors. oieau.frsemanticscholar.org These often include parameters related to molecular size, polarity, and hydrogen bonding capacity.

For instance, a QSPR model for the aqueous solubility of a series of aromatic sulfur-containing compounds successfully used quantum chemical descriptors such as the molecular surface area and charges on specific functional groups. oieau.fr Similarly, models for substituted benzenes have highlighted the importance of hydrogen bonding descriptors. semanticscholar.org

A potential QSPR model for the solubility of compounds like this compound could incorporate the descriptors shown in the table below.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Solubility |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates hydrophobicity/hydrophilicity |

| Geometrical | Molecular Surface Area | Relates to the energy required to create a cavity in the solvent |

| Electronic | Polar Surface Area (PSA) | Estimates the surface area of polar atoms, influencing interactions with polar solvents |

| Quantum Chemical | Solvation Energy | Calculated energy change when a molecule is transferred from gas phase to a solvent |

The development of robust QSPR models for this compound would necessitate the synthesis and experimental testing of a series of structurally related compounds to generate the necessary training and validation data. Such models would be invaluable for predicting the properties of new, unsynthesized derivatives, thereby guiding further research and development efforts.

Q & A

Q. What synthetic routes are commonly employed for 1-(chloromethyl)-2-(methylsulfanyl)benzene, and how can regioselectivity be ensured?

- Methodological Answer: A two-step approach is typical: (1) Introduce the methylsulfanyl group via nucleophilic aromatic substitution (e.g., using NaSMe on 2-chlorotoluene derivatives), followed by (2) chloromethylation using paraformaldehyde/HCl or ClCH₂OCH₃ under Friedel-Crafts conditions. Regioselectivity is controlled by steric and electronic effects; the methylsulfanyl group (electron-donating) directs chloromethylation to the ortho position. Monitoring via TLC and GC-MS ensures purity .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer: Use a combination of analytical techniques:

Q. What are the key stability considerations for storing this compound?

- Methodological Answer: The chloromethyl group is hydrolytically sensitive. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent light-induced decomposition. Monitor for HCl off-gassing (indicator of hydrolysis) using pH strips. Avoid contact with protic solvents .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the reactivity of the chloromethyl moiety in nucleophilic substitution reactions?

- Methodological Answer: The methylsulfanyl group exerts an electron-donating (+M effect), stabilizing adjacent carbocations and enhancing reactivity in SN1 pathways. For SN2 reactions, steric hindrance may dominate. Kinetic studies (e.g., using NaN₃ in DMSO) and DFT calculations (Gaussian/PySCF) can quantify activation barriers. Compare with analogs lacking the methylsulfanyl group to isolate electronic effects .

Q. What strategies mitigate oxidative degradation of the methylsulfanyl group during reactions?

- Methodological Answer:

- Use antioxidants (e.g., BHT) in reaction media.

- Employ anaerobic conditions (glovebox/Schlenk line).

- Monitor oxidation to sulfoxide/sulfone byproducts via IR (S=O stretch at ~1050 cm⁻¹) or LC-MS. Reductive quenching with Na₂SO₃ post-reaction can suppress further oxidation .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.

- Simulate transition states in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Compare with experimental kinetic data to validate models. Software: ORCA, Gaussian .

Q. What experimental designs resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer:

- DoE (Design of Experiments): Vary solvents, catalysts, and temperatures systematically.

- In-situ monitoring: Use ReactIR to track intermediate formation.

- Reproducibility checks: Validate protocols across multiple labs. Publish raw data/open notebooks for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.